molecular formula C13H9ClN2 B1434982 2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile CAS No. 1824263-95-7

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile

Cat. No.: B1434982
CAS No.: 1824263-95-7
M. Wt: 228.67 g/mol
InChI Key: VIVHMVLZYFFVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorophenyl group attached to the pyridine ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile typically involves the reaction of 3-chlorobenzaldehyde with 2-pyridineacetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile is unique due to the specific positioning of the chlorophenyl and acetonitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Introduction

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both a chlorophenyl and a pyridinyl moiety, suggests possible interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C13H9ClN2C_{13}H_{9}ClN_{2}. The compound is characterized by:

  • Pyridine ring : A six-membered aromatic ring with nitrogen.
  • Chlorophenyl group : A phenyl ring substituted with a chlorine atom at the meta position.
  • Acetonitrile functional group : A nitrile group attached to the acetic acid derivative.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyridine Ring : Utilizing 3-chlorobenzaldehyde and appropriate amines under acidic conditions to form the pyridine derivative.
  • Nitrile Introduction : The introduction of the acetonitrile group can be achieved through nucleophilic substitution reactions.

These methods allow for the selective formation of the desired compound with high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes through binding to their active sites, affecting metabolic pathways.
  • Receptors : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : Research indicated that related compounds exhibit significant antimicrobial properties against various pathogens. For example, similar pyridine derivatives showed inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
  • Cancer Research : Compounds with structural similarities have been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.
  • Neuropharmacology : The interaction of related compounds with serotonin receptors has been documented. Modifications in the chemical structure influenced binding affinities, suggesting that this compound may affect neurotransmitter systems involved in mood regulation .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological profiles:

Compound NameMolecular FormulaKey Biological Activity
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrileC13H9ClN2Moderate enzyme inhibition
4-Chloro-N-(pyridin-2-yl)benzamideC12H10ClN3OAnticancer activity
2-(3-Chlorophenyl)-2-(pyridin-2-yl)acetonitrileC13H9ClN2Neuroprotective effects

The unique combination of functional groups in this compound potentially enhances its binding affinity to biological targets compared to its analogs.

Properties

IUPAC Name

2-[6-(3-chlorophenyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-4-1-3-10(9-11)13-6-2-5-12(16-13)7-8-15/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVHMVLZYFFVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.